Phenol, 4-[phenyl(phenylsulfonyl)methyl]-
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Overview
Description
Phenol, 4-[phenyl(phenylsulfonyl)methyl]- is an organic compound that belongs to the class of phenols. Phenols are characterized by the presence of a hydroxyl group (-OH) attached to an aromatic hydrocarbon group. This compound is notable for its unique structure, which includes a phenylsulfonyl group attached to the phenol ring through a methylene bridge. The presence of the phenylsulfonyl group imparts distinct chemical properties to the compound, making it of interest in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Phenol, 4-[phenyl(phenylsulfonyl)methyl]- typically involves the nucleophilic aromatic substitution reaction. This process includes the reaction of an aryl halide with a nucleophile under specific conditions. For instance, the reaction of 4-chlorobenzene with a phenylsulfonylmethyl nucleophile can yield the desired product. The reaction conditions often require a strong base, such as sodium hydroxide, and elevated temperatures to facilitate the substitution .
Industrial Production Methods
On an industrial scale, the production of Phenol, 4-[phenyl(phenylsulfonyl)methyl]- may involve multi-step synthesis processes. These processes are designed to maximize yield and purity while minimizing costs and environmental impact. The use of catalysts and optimized reaction conditions are common practices in industrial production to achieve efficient synthesis.
Chemical Reactions Analysis
Types of Reactions
Phenol, 4-[phenyl(phenylsulfonyl)methyl]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones, which are important intermediates in many chemical processes.
Reduction: Reduction reactions can convert quinones back to hydroquinones.
Substitution: Electrophilic aromatic substitution reactions are common due to the activating effect of the hydroxyl group on the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Major Products Formed
The major products formed from these reactions include quinones, hydroquinones, and various substituted phenols, depending on the specific reagents and conditions used .
Scientific Research Applications
Phenol, 4-[phenyl(phenylsulfonyl)methyl]- has a wide range of applications in scientific research:
Biology: The compound’s unique structure makes it useful in studying enzyme interactions and protein binding.
Medicine: Research into its potential therapeutic effects and its role in drug development is ongoing.
Industry: It is used in the manufacture of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Phenol, 4-[phenyl(phenylsulfonyl)methyl]- involves its interaction with various molecular targets. The phenylsulfonyl group can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s reactivity and binding affinity. These interactions can affect enzyme activity, protein conformation, and other biological processes .
Comparison with Similar Compounds
Similar Compounds
Phenol: The parent compound, phenol, lacks the phenylsulfonyl group and has different chemical properties.
4-Methylphenol: This compound has a methyl group instead of the phenylsulfonyl group, resulting in different reactivity and applications.
4-Chlorophenol: The presence of a chlorine atom instead of the phenylsulfonyl group alters the compound’s chemical behavior and uses.
Uniqueness
Phenol, 4-[phenyl(phenylsulfonyl)methyl]- is unique due to the presence of the phenylsulfonyl group, which imparts distinct chemical properties and reactivity. This makes it valuable in specific applications where other phenols may not be suitable .
Properties
CAS No. |
61563-83-5 |
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Molecular Formula |
C19H16O3S |
Molecular Weight |
324.4 g/mol |
IUPAC Name |
4-[benzenesulfonyl(phenyl)methyl]phenol |
InChI |
InChI=1S/C19H16O3S/c20-17-13-11-16(12-14-17)19(15-7-3-1-4-8-15)23(21,22)18-9-5-2-6-10-18/h1-14,19-20H |
InChI Key |
MNRHJELOLWPBSL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=C(C=C2)O)S(=O)(=O)C3=CC=CC=C3 |
Origin of Product |
United States |
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